3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-6-amine
Description
3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazin-6-amine is a bicyclic heterocyclic compound featuring fused pyridine and oxazine rings. Its molecular formula is C₇H₈N₂O, with a molecular weight of 136.15 g/mol and a melting point of 85–86°C . The compound is identified by CAS RN 20348-23-6 and is available commercially at 97% purity . Structurally, the pyrido-oxazine scaffold combines aromatic and saturated heterocyclic components, making it a versatile intermediate in medicinal chemistry. For example, it is used in the synthesis of protease inhibitors and kinase-targeting molecules, as demonstrated in patent applications where it serves as a coupling partner for prolinamide derivatives .
Properties
Molecular Formula |
C7H9N3O |
|---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-6-amine |
InChI |
InChI=1S/C7H9N3O/c8-6-2-1-5-7(10-6)9-3-4-11-5/h1-2H,3-4H2,(H3,8,9,10) |
InChI Key |
SXRTUTKXFWETMV-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(N1)N=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Reduction of 2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one:
Starting Material: 2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
Reagent: Lithium aluminium hydride (LiAlH4)
Solvent: Tetrahydrofuran (THF)
-
Bromination of 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine:
Starting Material: 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
Reagent: N-Bromosuccinimide (NBS)
Solvent: N,N-Dimethylformamide (DMF)
Conditions: The reaction is performed at 0°C for 2 hours.
Industrial Production Methods:
Chemical Reactions Analysis
Alkylation Reactions
The primary amine undergoes alkylation with alkyl halides under basic conditions. This reaction is critical for introducing substituents that modulate biological activity:
Example Reaction:
3,4-Dihydro-2H-pyrido[3,2-b] oxazin-6-amine + Benzyl bromide → N-Benzyl derivative
| Reagents/Conditions | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| KOtBu, Bi₂O₃ (catalytic) | DMF | 80°C, 12 h | 72% |
This method has been employed to synthesize N-substituted derivatives for anticancer screening .
Acylation Reactions
The amine reacts with acyl chlorides or anhydrides to form amides, enhancing solubility or targeting specific enzymes:
Example Reaction:
3,4-Dihydro-2H-pyrido[3,2-b] oxazin-6-amine + Acetyl chloride → N-Acetyl derivative
| Reagents/Conditions | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| Pyridine, DMAP | CH₂Cl₂ | 0°C → RT | 85% |
The acetylated product shows improved stability in pharmacokinetic studies .
Palladium-Catalyzed Cross-Coupling
The amine participates in Buchwald-Hartwig amination and Suzuki-Miyaura coupling when halogenated at adjacent positions:
Example Reaction (Suzuki Coupling):
6-Bromo-3,4-dihydro-2H-pyrido[3,2-b] oxazine + Phenylboronic acid → 6-Phenyl derivative
| Reagents/Conditions | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| Pd(PPh₃)₄, Na₂CO₃ | DME/H₂O | 100°C, 18 h | 68% |
This methodology enables rapid diversification of the pyrido-oxazine scaffold .
Oxidative Transformations
Controlled oxidation of the amine group yields nitro or hydroxylamine intermediates:
Example Reaction:
3,4-Dihydro-2H-pyrido[3,2-b] oxazin-6-amine → 6-Nitroso derivative
| Reagents/Conditions | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| H₂O₂, FeCl₃ (catalytic) | MeOH | 25°C, 4 h | 55% |
Nitroso derivatives are precursors for heterocyclic ring expansions .
Reductive Amination
The amine reacts with ketones or aldehydes in reductive amination to form secondary amines:
Example Reaction:
3,4-Dihydro-2H-pyrido[3,2-b] oxazin-6-amine + Formaldehyde → N-Methyl derivative
| Reagents/Conditions | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| NaBH₃CN, AcOH | MeOH | 25°C, 6 h | 90% |
This reaction is pivotal for modifying pharmacokinetic properties .
Nucleophilic Aromatic Substitution
Electron-deficient aryl halides undergo substitution at the 6-position:
Example Reaction:
6-Fluoro-3,4-dihydro-2H-pyrido[3,2-b] oxazine + Morpholine → 6-Morpholino derivative
| Reagents/Conditions | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| K₂CO₃, DMSO | 120°C, 24 h | 78% |
This reaction expands access to pharmacologically relevant analogs .
Complexation with Metals
The amine acts as a ligand for transition metals, enabling catalytic applications:
Example Reaction:
3,4-Dihydro-2H-pyrido[3,2-b] oxazin-6-amine + Pd(OAc)₂ → Palladium complex
| Reagents/Conditions | Solvent | Temperature | Stability | Source |
|---|---|---|---|---|
| Et₃N, THF | RT, 2 h | Air-stable |
Such complexes are utilized in cross-coupling reactions .
Photochemical Reactions
UV irradiation induces ring-opening or dimerization pathways:
Example Reaction:
3,4-Dihydro-2H-pyrido[3,2-b] oxazin-6-amine → Photodimer
| Reagents/Conditions | Solvent | Wavelength | Yield | Source |
|---|---|---|---|---|
| UV (254 nm), N₂ atmosphere | Acetonitrile | 12 h | 40% |
Photodimers exhibit altered bioactivity profiles .
Key Reaction Trends
Scientific Research Applications
3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine has been studied for its antimicrobial and anticancer properties:
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains. For instance, derivatives synthesized from this compound have shown effectiveness against Gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus . The mechanism often involves the inhibition of essential bacterial enzymes, which disrupts their metabolic processes.
- Anticancer Potential : Preliminary studies suggest that this compound may act as an inhibitor of thymidylate synthase, an enzyme critical for DNA synthesis in cancer cells. In vitro assays have demonstrated promising cytotoxic effects against several cancer cell lines, including HCT116 and MCF7, indicating its potential as a lead compound for anticancer drug development .
Synthesis and Characterization
The synthesis of 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine typically involves multi-step reactions including cyclization processes. Various methods have been reported for synthesizing this compound:
- Cyclization Reactions : One common approach involves the reaction of appropriate amines with carbonyl compounds followed by cyclization to form the oxazine ring structure. This method allows for the introduction of various substituents that can enhance biological activity .
- Characterization Techniques : Characterization of synthesized compounds is conducted using techniques such as NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and mass spectrometry to confirm the structure and purity .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine to various biological targets. These computational studies help in understanding how modifications to the chemical structure can influence biological activity:
- Target Identification : The compound has been docked against several targets involved in cancer progression and microbial resistance. Results indicate favorable interactions with key active sites, suggesting pathways for further optimization .
Case Studies
A number of case studies illustrate the applications of this compound:
Mechanism of Action
The exact mechanism of action of 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-6-amine is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The compound’s heterocyclic structure allows it to form stable complexes with these targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Key Observations :
- Ring Systems: The target compound’s pyrido-oxazine scaffold differs from the pyrazolo-oxazine analog (), which replaces pyridine with pyrazole.
- Substituents : The benzodioxin-containing analog () introduces a lipophilic dihydrobenzodioxin group, likely enhancing solubility in organic solvents compared to the parent pyrido-oxazine .
- Molecular Weight : Dihydroquinidine () is significantly larger (MW 326.43 vs. 136.15), reflecting its complex alkaloid structure .
Commercial Availability and Purity
- The target compound is offered at 97% purity by Kanto Reagents, with pricing at ¥15,600/g (1g scale) .
- The benzodioxin derivative () has four suppliers, indicating higher accessibility compared to the pyrido-oxazine analog .
Research Implications and Gaps
- Structural Diversity: The pyrido-oxazine core offers a balance of rigidity and reactivity, advantageous for drug design.
- Synthetic Utility : The target compound’s role in patented protease inhibitor synthesis highlights its value as a building block, though direct comparisons with analogs in catalytic or binding studies are absent in the provided evidence.
Biological Activity
3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazin-6-amine, a member of the pyridooxazine family, has garnered attention for its potential biological activity. This compound exhibits a unique structure that may contribute to various pharmacological effects. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Chemical Name : 3,4-Dihydro-2H-pyrido[3,2-b][1,4]oxazine
- CAS Number : 20348-23-6
- Molecular Formula : C7H8N2O
- Molecular Weight : 136.15 g/mol
- Purity : 97% .
Structural Characteristics
The compound's structure features a six-membered ring containing nitrogen and oxygen atoms, which is characteristic of oxazines. This structural motif is known to influence the biological activity of compounds by facilitating interactions with biological targets.
Research indicates that compounds with similar structures may exhibit various biological activities, including:
- Antioxidant Activity : Compounds in this class have shown potential in reducing oxidative stress, which is linked to neurodegenerative diseases.
- Inhibition of Enzymes : Certain derivatives have been identified as inhibitors of acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are important targets in the treatment of Alzheimer's disease .
Case Studies and Research Findings
-
Alzheimer's Disease Research :
A study synthesized hybrid compounds based on 3,4-dihydro-2(1H)-quinolinone and dithiocarbamate features. One promising candidate demonstrated potent inhibition of AChE and MAOs with IC50 values indicating high efficacy (IC50 = 0.28 µM for eeAChE) and the ability to penetrate the blood-brain barrier without cytotoxic effects .Compound AChE Inhibition IC50 (µM) MAO-B Inhibition IC50 (µM) 3e 0.28 2.81 -
Antibacterial Activity :
The compound has been explored for its antibacterial properties. Related oxazine derivatives have shown activity against various bacterial strains by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication . -
Pharmacological Studies :
In vivo studies have indicated that certain derivatives exhibit low toxicity profiles at high doses (up to 2500 mg/kg) while maintaining significant biological activity . This suggests a favorable therapeutic index for potential drug development.
Q & A
Q. What synthetic strategies are recommended for preparing 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-6-amine?
A modular approach involves constructing the pyrido-oxazine core via cyclization of substituted pyridine precursors. For example:
- Step 1 : React 3-aminopyridine derivatives with ethylene oxide or epoxide analogs to form the oxazine ring .
- Step 2 : Optimize regioselectivity using catalytic systems like palladium-based catalysts for Buchwald-Hartwig amination to introduce the amine group at the 6-position .
- Validation : Monitor reaction progress via HPLC and confirm purity (>95%) using LC-MS .
Q. How can researchers characterize the stability of this compound under experimental conditions?
Stability studies should include:
- Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., mp 129.5–132°C for analogs) .
- Photostability : Store samples in amber vials at 2–8°C under inert atmosphere to prevent oxidation or light-induced degradation .
- Solution stability : Use NMR to monitor structural integrity in solvents like DMSO or methanol over 72 hours .
Q. What biological mechanisms are associated with this compound?
The compound exhibits activity in tumor suppression and apoptosis regulation , likely through kinase inhibition or modulation of cell cycle proteins (e.g., cyclin-dependent kinases). Key assays:
- In vitro : Measure IC50 values in cancer cell lines (e.g., HeLa, MCF-7) using MTT assays .
- Target identification : Employ pull-down assays with biotinylated analogs to identify binding partners like transcription regulators or kinases .
Advanced Research Questions
Q. How can structural modifications improve target selectivity?
- Substitution at position 2 or 7 : Introduce bromo or methyl groups (e.g., 6-bromo or 7-carboxylate analogs) to enhance hydrophobic interactions with kinase ATP-binding pockets .
- Amine functionalization : Replace the primary amine with tertiary amines (e.g., dimethylamino groups) to reduce off-target effects, as seen in analogs like Tamatinib .
- Validation : Compare binding affinities using surface plasmon resonance (SPR) or crystallography .
Q. How do contradictory data on apoptotic activity arise, and how should they be resolved?
Discrepancies may stem from:
- Cell line variability : Test across multiple models (e.g., p53-wildtype vs. mutant lines) to assess context-dependent effects .
- Concentration thresholds : Perform dose-response curves (0.1–100 µM) to identify biphasic effects.
- Mechanistic overlap : Use siRNA knockdowns to distinguish apoptosis from autophagy pathways .
Q. What in vivo models are suitable for pharmacokinetic studies?
- Rodent models : Assess bioavailability and metabolism via oral/intravenous administration. Monitor plasma half-life using LC-MS/MS.
- Metabolite identification : Use liver microsomes to detect oxidative metabolites (e.g., N-oxide derivatives) .
- Toxicity screening : Evaluate hepatic and renal biomarkers (ALT, creatinine) after 14-day exposure .
Q. How can computational methods guide SAR studies?
- Docking simulations : Model interactions with kinases (e.g., JAK2 or Aurora kinases) using Schrödinger Suite or AutoDock .
- QSAR models : Train algorithms on analogs (e.g., pyrido-oxazine derivatives) to predict logP, solubility, and IC50 values .
- ADMET profiling : Use SwissADME to prioritize compounds with favorable blood-brain barrier penetration or low CYP inhibition .
Q. What experimental designs address off-target effects in kinase inhibition assays?
- Kinome-wide profiling : Use panels like Eurofins KinaseProfiler to assess selectivity across 400+ kinases .
- Negative controls : Include inactive enantiomers or scrambled analogs to validate target specificity.
- Rescue experiments : Overexpress suspected off-target kinases in cell lines to confirm contribution to cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
